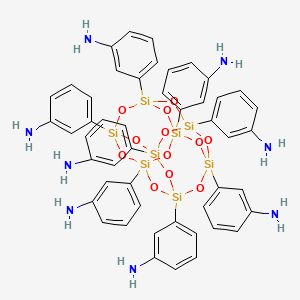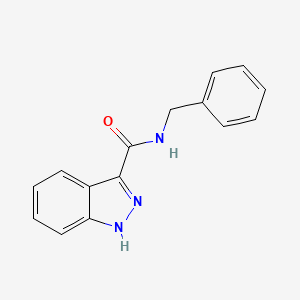![molecular formula C14H19ClN2O3 B2898626 propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate CAS No. 2093992-23-3](/img/structure/B2898626.png)
propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate is a synthetic compound used in various scientific research and industrial applications. Its complex structure includes functional groups such as ester, amide, and halogenated aromatic moiety, contributing to its diverse reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate generally involves multiple steps:
Esterification: Starting with a suitable alcohol like propan-2-ol and an activated carboxylic acid derivative to form the ester linkage.
Amidation: Formylation of the 2-chloropyridine and subsequent reaction with an amine component to form the amide bond.
Chirality Introduction: The stereochemistry (2S) is often introduced using chiral catalysts or chiral auxiliaries during the synthesis of the ester or amide components.
Industrial Production Methods: Industrial production typically scales up these processes, optimizing reaction conditions for higher yield and purity. Continuous flow reactors or batch reactors can be employed depending on the specific requirements of the synthesis steps.
化学反応の分析
Types of Reactions:
Oxidation: Can undergo oxidation at the alcohol or amide nitrogen, depending on the reagent.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohol and amine, respectively.
Substitution: The halogenated aromatic ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of reagents such as PCC (Pyridinium chlorochromate) for mild oxidation conditions.
Reduction: Employing reagents like Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines under conditions like reflux in suitable solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Diverse compounds depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of complex organic molecules for research in medicinal chemistry.
Used as a precursor in multi-step synthetic routes.
Biology and Medicine:
Potential as an intermediate in the synthesis of bioactive compounds.
Studied for its pharmacological properties in drug discovery.
Industry:
Utilized in the development of agrochemicals.
Applications in the synthesis of advanced materials.
作用機序
The compound's effects are often studied in terms of its interaction with biological macromolecules:
Molecular Targets: Often targets enzymes or receptors due to its amide and ester functionalities.
Pathways Involved: Can be involved in inhibition or activation pathways, depending on the structure of the compound it interacts with.
類似化合物との比較
N-benzyl-N-(2-chloropyridin-4-yl)acetamide: Similar in containing a chloropyridine and amide functionality but differs in the ester part.
Propan-2-yl 2-[(2-chloropyridin-4-yl)amino]-3-methylbutanoate: Similar ester but differs in the amide part.
Uniqueness:
The combination of ester, amide, and halogenated aromatic ring in a single molecule.
The stereochemical aspect (2S) provides distinct biochemical properties.
By combining this specific set of structural features, the compound achieves a balance of stability and reactivity, making it a valuable tool in research and industrial applications.
特性
IUPAC Name |
propan-2-yl (2S)-2-[(2-chloropyridine-4-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)12(14(19)20-9(3)4)17-13(18)10-5-6-16-11(15)7-10/h5-9,12H,1-4H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCMGHIZBKABCQ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2898545.png)
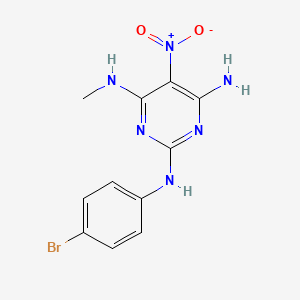
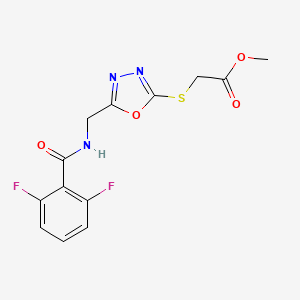
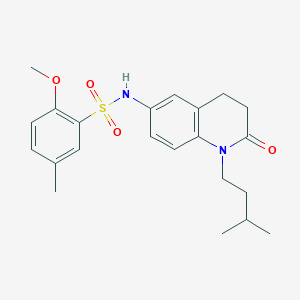
![5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)
![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide](/img/structure/B2898554.png)
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2898558.png)
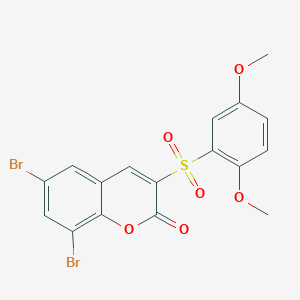
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
